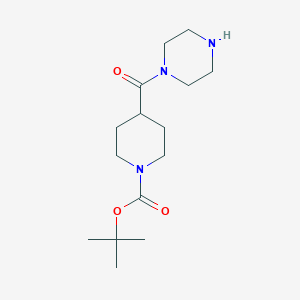

![molecular formula C17H11ClN6O3 B3016204 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine CAS No. 892762-28-6](/img/structure/B3016204.png)

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

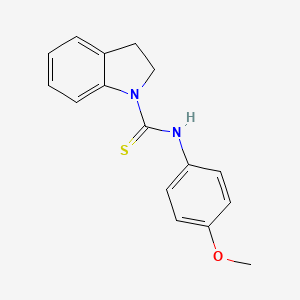

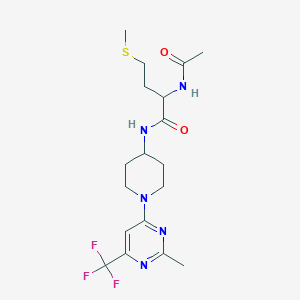

The compound 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine is a polyheterocyclic molecule that appears to be designed for potential pharmacological applications. The structure suggests the presence of multiple heterocycles, including oxadiazole and triazole rings, which are often explored for their diverse biological activities. The benzodioxol moiety could imply additional pharmacokinetic properties such as enhanced membrane permeability.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 1,3,4-oxadiazole with primary amines can lead to the formation of triazole derivatives under various conditions, yielding products in moderate to good yields . Similarly, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives has been achieved, which can undergo ring transformation to produce triazolidine dione derivatives . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule . The presence of electron-withdrawing groups such as chlorophenyl could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole and triazole rings is influenced by the substituents attached to these heterocycles. For example, the reaction of oxadiazoles with amines can lead to the formation of triazole derivatives . The presence of a benzodioxol moiety could also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities. The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be inferred that it would exhibit reactivity typical of its constituent heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. These properties are crucial for determining the compound's suitability for further development as a drug candidate. The presence of trifluoromethyl groups, as seen in related compounds, can significantly alter the compound's lipophilicity and metabolic stability . The antibacterial activity of related compounds has been evaluated, indicating that oxadiazoles incorporating a pyridyl triazole ring can exhibit good antibacterial properties, which suggests potential applications for the compound .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : Research has shown that derivatives of 1,2,4-triazole, which are structurally related to the specified compound, have been synthesized and found to possess significant antimicrobial activities. These activities were observed against various microorganisms, demonstrating the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Anticancer Activities : Certain derivatives, closely related to the compound , have been synthesized and evaluated for antitumor activity. For instance, a study found that these derivatives exhibited good antitumor activity against specific cell lines, suggesting a potential application in cancer treatment (叶姣 et al., 2015).

Energetic Materials Synthesis : The synthesis of certain derivatives has been investigated for their application in energetic materials. These studies involve the creation of compounds with high heat of detonation, indicating their potential use in the field of materials science and engineering (Cao et al., 2020).

Nematocidal Activities : Novel derivatives containing 1,3,4-oxadiazole have been synthesized and evaluated for their nematocidal activities. This indicates potential applications in agricultural science for controlling nematode pests (Liu et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN6O3/c18-10-2-4-11(5-3-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABXKXUXKMMXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)